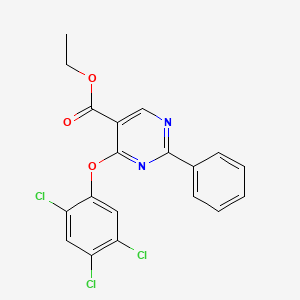
Ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate
説明
科学的研究の応用
Pharmacophore Design of Kinase Inhibitors
Pyrimidine derivatives, due to their ability to mimic ATP, are critical in the design of kinase inhibitors. The structural framework allows for the introduction of various substituents that enhance selectivity and potency against specific kinases. The development of such inhibitors is crucial for therapeutic strategies targeting diseases mediated by kinase dysregulation, including inflammation and cancer (Scior et al., 2011).
Optoelectronic Materials
Research on pyrimidine and its derivatives highlights their importance in creating novel optoelectronic materials. These compounds, especially when incorporated into π-extended systems, exhibit promising luminescent and electroluminescent properties. This makes them suitable for applications in organic light-emitting diodes (OLEDs), image sensors, and solar cells, underscoring the versatility of pyrimidine scaffolds in materials science (Lipunova et al., 2018).
Catalysis and Synthetic Pathways
Pyrimidine cores are pivotal in catalysis, especially in facilitating the synthesis of complex organic molecules through multi-component reactions. Their utility spans from pharmaceuticals to fine chemicals, showcasing the adaptability of pyrimidine derivatives in diverse synthetic routes. Such catalysts often involve hybrid systems combining organocatalysts, metal catalysts, and green solvents to develop environmentally benign methodologies (Parmar et al., 2023).
Antioxidant Activity
In the context of bioactivity, pyrimidine derivatives have been explored for their antioxidant potential. Understanding the mechanisms through which these compounds exert their antioxidant effects is crucial for developing therapeutics aimed at mitigating oxidative stress-related diseases (Ilyasov et al., 2020).
将来の方向性
The future directions for the study of “Ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate” and similar compounds could include further exploration of their neuroprotective and anti-inflammatory properties . This could potentially lead to the development of new therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
特性
IUPAC Name |
ethyl 2-phenyl-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O3/c1-2-26-19(25)12-10-23-17(11-6-4-3-5-7-11)24-18(12)27-16-9-14(21)13(20)8-15(16)22/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXARJSFXLLRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC(=C(C=C2Cl)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


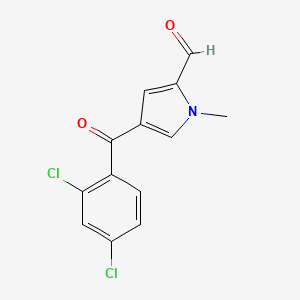
![1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea](/img/structure/B3139658.png)


![Methyl 1-[5-(3-bromothiophen-2-yl)-3-methoxycarbonyl-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B3139682.png)
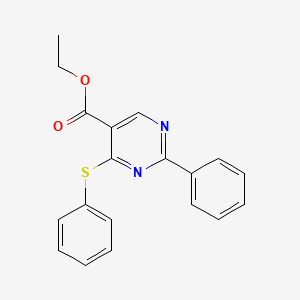
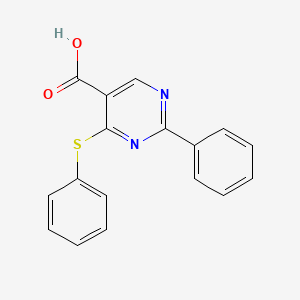
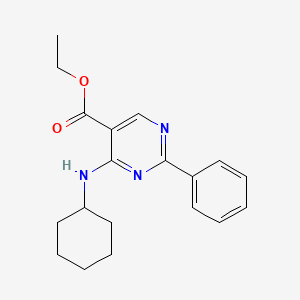
![6-oxo-4-(trifluoromethyl)-N,1-bis[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B3139708.png)
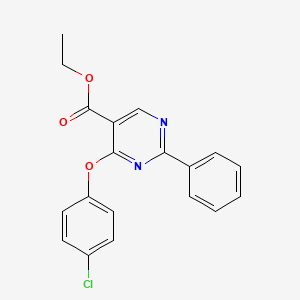

![Methyl 1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B3139734.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]-3-(trifluoromethyl)benzamide](/img/structure/B3139753.png)
![N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B3139764.png)
